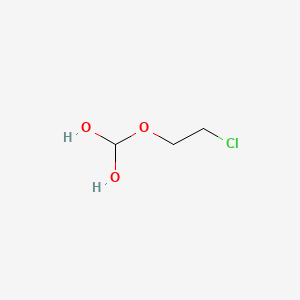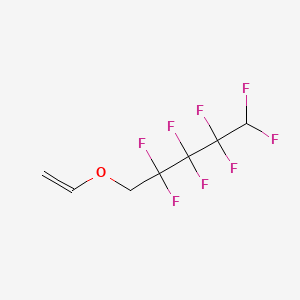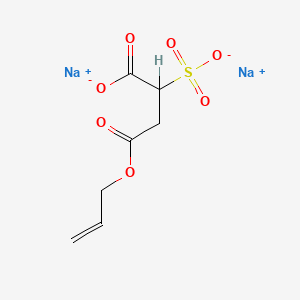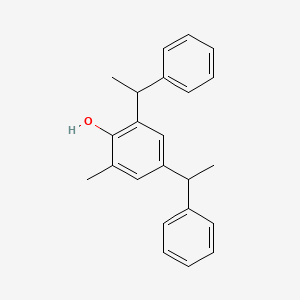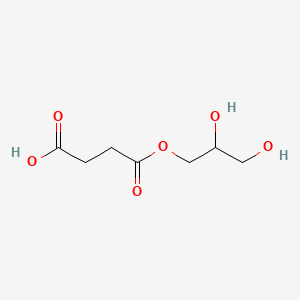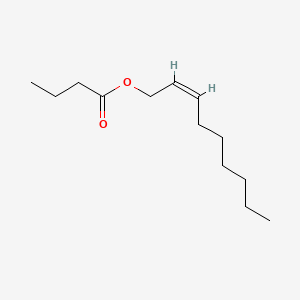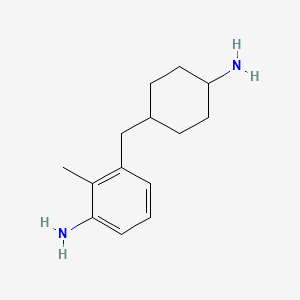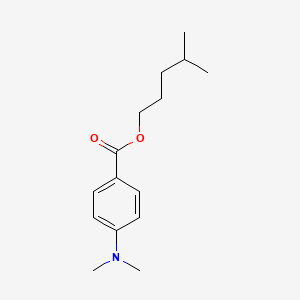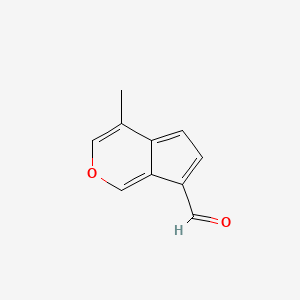
Viburtinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viburtinal, also known by its IUPAC name 4-methylcyclopenta[c]pyran-7-carbaldehyde, is a compound with the molecular formula C10H8O2 It is classified as an arenecarbaldehyde and is known for its unique structural properties, which include a cyclopentadiene fused to a pyran ring
Vorbereitungsmethoden
Viburtinal can be synthesized through a series of chemical reactions starting from 2-cyclopentadienylpropanol. The synthetic route involves the formation of dihydrocyclopenta[c]pyran, which is achieved via regioselective formylation. This intermediate is then further processed to yield this compound . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired regioselectivity and yield.
Analyse Chemischer Reaktionen
Viburtinal undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Viburtinal has been explored for its potential applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound has been studied for its potential biological activities, including its role as a metabolite in certain plant species . In medicine, research is ongoing to explore its potential therapeutic properties. Additionally, this compound has industrial applications, particularly in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of viburtinal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can participate in various chemical reactions that modify its structure and function. The exact molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with enzymes and other biomolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Viburtinal is structurally similar to other compounds in the cyclopenta[c]pyran family, such as northis compound, halitunal, and cerbinal. These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties . For example, while northis compound and halitunal also possess aldehyde functionalities, their reactivity and applications may vary due to differences in their molecular structures.
Conclusion
This compound is a compound with diverse chemical properties and potential applications in various fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
63661-79-0 |
|---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-methylcyclopenta[c]pyran-7-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-5-12-6-10-8(4-11)2-3-9(7)10/h2-6H,1H3 |
InChI-Schlüssel |
IHEBZQKYPSMVBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC=C2C1=CC=C2C=O |
melting_point |
90 - 92 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



